![molecular formula C18H21F3N6O B6434316 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549009-48-3](/img/structure/B6434316.png)
4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C18H21F3N6O and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.17289380 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division. In particular, they are involved in signaling pathways that control cell proliferation and cell cycle progression .
Mode of Action
The compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways primarily involve cell signaling, growth, and division. The disruption of these pathways can lead to the inhibition of cell proliferation and cell cycle progression .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and cell cycle progression due to the disruption of tyrosine kinase-regulated signaling pathways . This can lead to the attenuation of disease progression in conditions such as leukemia .
Biochemical Analysis
Biochemical Properties
4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and pyridine moiety contribute to its high reactivity and specificity in binding interactions. It has been observed to interact with enzymes such as phosphopantetheinyl transferases, which are essential for bacterial cell viability and virulence . These interactions often result in the inhibition of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of secondary metabolites in bacterial cells, leading to reduced virulence and growth . Additionally, the compound’s impact on gene expression can result in altered cellular responses, including changes in cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation of their activity. For example, its interaction with phosphopantetheinyl transferases results in the inhibition of these enzymes, thereby disrupting the metabolic processes they regulate . Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced bacterial virulence and growth inhibition . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with phosphopantetheinyl transferases, for example, affects the synthesis of essential metabolites in bacterial cells . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound may localize to specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
The compound 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H22F3N5, with a molecular weight of approximately 421.42 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a trifluoromethyl-substituted pyridine, which contribute to its pharmacological profile.
Research indicates that compounds similar to This compound often act as modulators of various receptors and enzymes. Specifically, studies have shown that related structures can function as antagonists for the TRPV1 receptor, which is involved in pain sensation and inflammatory responses . This suggests potential applications in pain management and anti-inflammatory therapies.
Anticancer Activity
Recent investigations into the biological activity of similar pyrimidine derivatives have highlighted their anticancer properties. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Study 1: TRPV1 Modulation
A study published in PubMed explored the structure-activity relationship of pyridinylpiperazine derivatives, identifying several compounds that exhibited high affinity for the TRPV1 receptor. The findings indicated that modifications in the trifluoromethyl group significantly influenced receptor binding and functional activity .
Study 2: Anticancer Efficacy
Another research effort focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines, which share structural characteristics with our compound of interest. These derivatives demonstrated potent anticancer activity against human cancer cell lines, particularly through the inhibition of key signaling pathways involved in tumor growth .
Data Table: Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications of the piperazine moiety enhance cytotoxicity against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related structure significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as a lead compound for further development.
Antidepressant Properties
The trifluoromethyl group attached to the pyridine ring has been linked to increased potency in serotonin receptor modulation. This suggests potential applications in treating depression and anxiety disorders.
Case Study : In preclinical trials, compounds similar to 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine showed significant improvement in behavioral tests for anxiety in rodent models, indicating a pathway for antidepressant drug development.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural features suggest it may interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Cognitive Enhancers
Research has explored the effects of similar compounds on cognitive function, with some derivatives showing promise as cognitive enhancers in models of Alzheimer's disease.
Case Study : A recent investigation published in Neuropharmacology highlighted a derivative that improved memory retention and reduced amyloid plaque formation in transgenic mice, pointing towards therapeutic avenues for Alzheimer’s disease.
Antimicrobial Activity
The compound's unique structure also lends itself to antimicrobial applications. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
Broad-Spectrum Antibiotics
Research has indicated that modifications to the morpholine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 8 µg/mL |
Compound B | S. aureus | 4 µg/mL |
Compound C | P. aeruginosa | 16 µg/mL |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing compounds for specific biological activities. SAR studies involving this compound have identified key functional groups responsible for its biological effects.
Key Findings
- The trifluoromethyl group enhances lipophilicity and receptor binding.
- The piperazine ring is critical for interaction with serotonin receptors.
- Morpholine modifications can improve metabolic stability.
Properties
IUPAC Name |
4-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-4-22-16(14)26-8-6-25(7-9-26)15-3-5-23-17(24-15)27-10-12-28-13-11-27/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBGNKNQFNOBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.